molecular formula C12H10N2O5S B14505103 Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- CAS No. 62918-90-5

Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)-

Cat. No.: B14505103
CAS No.: 62918-90-5
M. Wt: 294.29 g/mol
InChI Key: NJTHNNMTVIJEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- is an organic compound with the molecular formula C12H10N2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of a nitro group at the para position of the phenyl ring and a hydroxy group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- typically involves the nitration of N-phenylbenzenesulfonamide followed by hydroxylation. A common method includes the use of metal-promoted tandem nitration and halogenation reactions. For instance, Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 are employed as nitration reagents . The reaction conditions are optimized to ensure high chemoselectivity and functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzenesulfonamide derivatives.

    Reduction: Formation of aminobenzenesulfonamide derivatives.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in cellular pH regulation. This inhibition can induce apoptosis in cancer cells and interfere with bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)- is unique due to the presence of both a nitro and a hydroxy group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

62918-90-5

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10N2O5S/c15-13(16)10-6-8-11(9-7-10)14(17)20(18,19)12-4-2-1-3-5-12/h1-9,17H

InChI Key

NJTHNNMTVIJEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.